alpha-Conotoxin MII acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

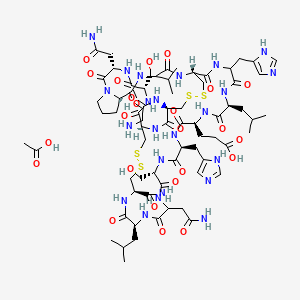

Alpha-Conotoxin MII acetate: is a peptide neurotoxin isolated from the venom of the marine cone snail, Conus magus. This compound is known for its high specificity and potency in targeting nicotinic acetylcholine receptors, particularly those composed of alpha3 beta2 subunits . Due to its unique properties, this compound has become a valuable tool in neuropharmacological research and has potential therapeutic applications for conditions such as pain and addiction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The chemical synthesis of alpha-Conotoxin MII acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which protects the amino groups during the coupling reactions . After the assembly of the peptide chain, the compound undergoes oxidative folding to form the correct disulfide bonds, which are crucial for its biological activity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of automated peptide synthesizers, efficient purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure consistency and potency .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Conotoxin MII acetate primarily undergoes oxidative folding reactions to form its characteristic disulfide bonds. These reactions are essential for stabilizing the peptide’s three-dimensional structure . Additionally, the compound can undergo cyclization reactions to enhance its stability and bioactivity .

Common Reagents and Conditions:

Oxidative Folding: This process typically uses oxidizing agents such as iodine or air oxidation in mildly basic conditions to form disulfide bonds.

Major Products: The major product of these reactions is the correctly folded this compound with its native disulfide bond configuration. This configuration is crucial for its biological activity and specificity .

Applications De Recherche Scientifique

Alpha-Conotoxin MII acetate has a wide range of scientific research applications:

Neuropharmacology: It is used as a research tool to study nicotinic acetylcholine receptors, particularly those involved in neurotransmitter release and modulation.

Pain Management: The compound has potential as a therapeutic agent for treating chronic pain due to its ability to block specific nicotinic receptors.

Addiction Research: this compound is being investigated for its potential to treat nicotine addiction by targeting nicotinic receptors involved in addiction pathways.

Drug Development: The compound serves as a lead molecule for developing new drugs targeting nicotinic acetylcholine receptors.

Mécanisme D'action

Alpha-Conotoxin MII acetate exerts its effects by selectively binding to and blocking nicotinic acetylcholine receptors composed of alpha3 beta2 subunits . This binding inhibits the normal function of these receptors, which are involved in neurotransmitter release and modulation. The compound’s high specificity for these receptors makes it a valuable tool for studying their role in various physiological and pathological processes .

Comparaison Avec Des Composés Similaires

Alpha-Conotoxin PeIA: Another conotoxin that targets nicotinic acetylcholine receptors but with different subunit specificity.

Alpha-Conotoxin ImI: Targets alpha7 nicotinic acetylcholine receptors and is used in research on neurodegenerative diseases.

Alpha-Conotoxin Vc1.1: Known for its potential in treating neuropathic pain by targeting different nicotinic receptor subtypes.

Uniqueness: Alpha-Conotoxin MII acetate is unique due to its high specificity for alpha3 beta2 nicotinic acetylcholine receptors, making it particularly valuable for studying the role of these receptors in neurotransmitter release and addiction . Its ability to block these receptors with high potency sets it apart from other conotoxins .

Propriétés

Formule moléculaire |

C69H107N23O24S4 |

|---|---|

Poids moléculaire |

1771.0 g/mol |

Nom IUPAC |

acetic acid;3-[(1R,6R,9S,15S,18S,21S,24S,30R,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid |

InChI |

InChI=1S/C67H103N23O22S4.C2H4O2/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32;1-2(3)4/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97);1H3,(H,3,4)/t34-,35-,36-,37?,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,52?;/m0./s1 |

Clé InChI |

FPIJSAVNMWKRCT-HBOBQUNUSA-N |

SMILES isomérique |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |

SMILES canonique |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)

![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)

![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)